

Fmoc-Phe-Pro-OH spectroscopic data (NMR, MS, IR)

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Compound of Interest

Compound Name: *Fmoc-Phe-Pro-OH*

Cat. No.: *B12502873*

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Technical Guide: Spectroscopic Characterization & Analysis of **Fmoc-Phe-Pro-OH**^[1]

Executive Summary

Fmoc-Phe-Pro-OH (CAS: 138372-76-6) is a critical dipeptide building block widely utilized in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry.^{[1][2][3]} It combines the aromatic stacking capabilities of Phenylalanine (Phe) with the conformational rigidity of Proline (Pro).^[3]

This guide addresses a specific analytical challenge: Cis/Trans Isomerism. Unlike most amino acids, the N-alkylated nature of proline allows the peptide bond connecting Phenylalanine and Proline to exist in a slow equilibrium between cis and trans conformations on the NMR timescale.^{[1][3]} This phenomenon frequently leads to "doubling" of NMR signals, which inexperienced researchers often mistake for impurities.

Chemical Identity & Properties

Property	Detail
Chemical Name	N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-proline
CAS Number	138372-76-6
Formula	C ₂₉ H ₂₈ N ₂ O ₅
Molecular Weight	484.54 g/mol
Monoisotopic Mass	484.1998 Da
Solubility	Soluble in DMF, DMSO, MeOH; Sparingly soluble in water
Appearance	White to off-white powder

Spectroscopic Analysis: The Core Data

Mass Spectrometry (ESI-MS)

Mass spectrometry is the primary method for molecular weight confirmation.^{[1][3]} For **Fmoc-Phe-Pro-OH**, Electrospray Ionization (ESI) in positive mode is standard.^{[1][3]}

Theoretical Peaks:

- $[M+H]^+$: 485.2 Da^{[1][3]}
- $[M+Na]^+$: 507.2 Da^{[1][3]}
- $[2M+H]^+$: 969.4 Da (Dimer formation is common at high concentrations)^{[1][3]}

Interpretation Protocol:

- Sample Prep: Dissolve 0.1 mg in 1 mL MeOH (0.1% Formic Acid).
- Injection: Direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient).^{[1][3]}
- Validation: The presence of the base peak at 485.2 confirms the intact dipeptide. Fragmentation (MS/MS) often yields a daughter ion at 179 Da (Fmoc group) or 252 Da

(Fmoc-Phe fragment).[1][3]

Infrared Spectroscopy (FT-IR)

IR data confirms the integrity of the protecting groups and the peptide backbone.[3]

Functional Group	Wavenumber (cm ⁻¹)	Assignment
O-H Stretch	3300–2500 (Broad)	Carboxylic acid (C-terminal)
N-H Stretch	3300–3400	Amide A (Phe NH)
C=O[1][3] (Acid)	1710–1730	C-terminal carboxylic acid carbonyl
C=O[1][3] (Carbamate)	1680–1700	Fmoc urethane carbonyl
C=O[1][3] (Amide)	1640–1660	Amide I (Peptide bond Phe-Pro)
Aromatic C=C	1450, 1600	Phenyl and Fluorenyl ring breathing

Nuclear Magnetic Resonance (NMR) – The Expert View

Critical Insight: The Phe-Pro peptide bond exhibits cis/trans isomerism.[4] In DMSO-d₆, the trans isomer typically dominates (~70-85%), but the cis isomer (~15-30%) is visible.[1][3]

- Trans isomer: The bulky Fmoc-Phe group is trans to the Proline C-terminus (lower steric hindrance).[1][3]
- Cis isomer: The Fmoc-Phe group is cis to the Proline C-terminus.[1]

¹H NMR Data (400 MHz, DMSO-d₆):

Position	Proton	Chemical Shift (δ ppm)	Multiplicity	Integration	Note
COOH	-OH	12.50	Broad Singlet	1H	Exchangeable
Fmoc	Ar-H	7.89, 7.70	Doublets	4H	Fluorenyl 1,4,5,8 positions
Fmoc	Ar-H	7.41, 7.32	Triplets	4H	Fluorenyl 2,3,6,7 positions
Phe	Ar-H	7.15–7.28	Multiplet	5H	Phenyl ring
Phe	NH	7.6–7.8	Doublet	1H	Split due to rotamers
Fmoc	CH ₂	4.15–4.30	Multiplet	2H	Fmoc methylene
Fmoc	CH	4.20	Triplet	1H	Fmoc methine
Phe	α -CH	4.45 (major)	Multiplet	1H	Shifts upfield in cis isomer
Pro	α -CH	4.35 (major)	Doublet of Doublets	1H	Distinct for cis vs trans
Pro	δ -CH ₂	3.4–3.6	Multiplet	2H	Adjacent to Nitrogen
Phe	β -CH ₂	2.8–3.1	Multiplet	2H	Diastereotopic protons
Pro	β , γ -CH ₂	1.7–2.2	Multiplet	4H	Ring protons

Self-Validating the NMR: If you observe "shadow peaks" (small peaks near the main signals) with a consistent ratio (e.g., 1:4), do not purify.^{[1][3]} Perform a Variable Temperature (VT) NMR

experiment. Heating the sample to 50-60°C will cause the peaks to coalesce, confirming they are dynamic rotamers, not impurities.[1][3]

Experimental Protocols

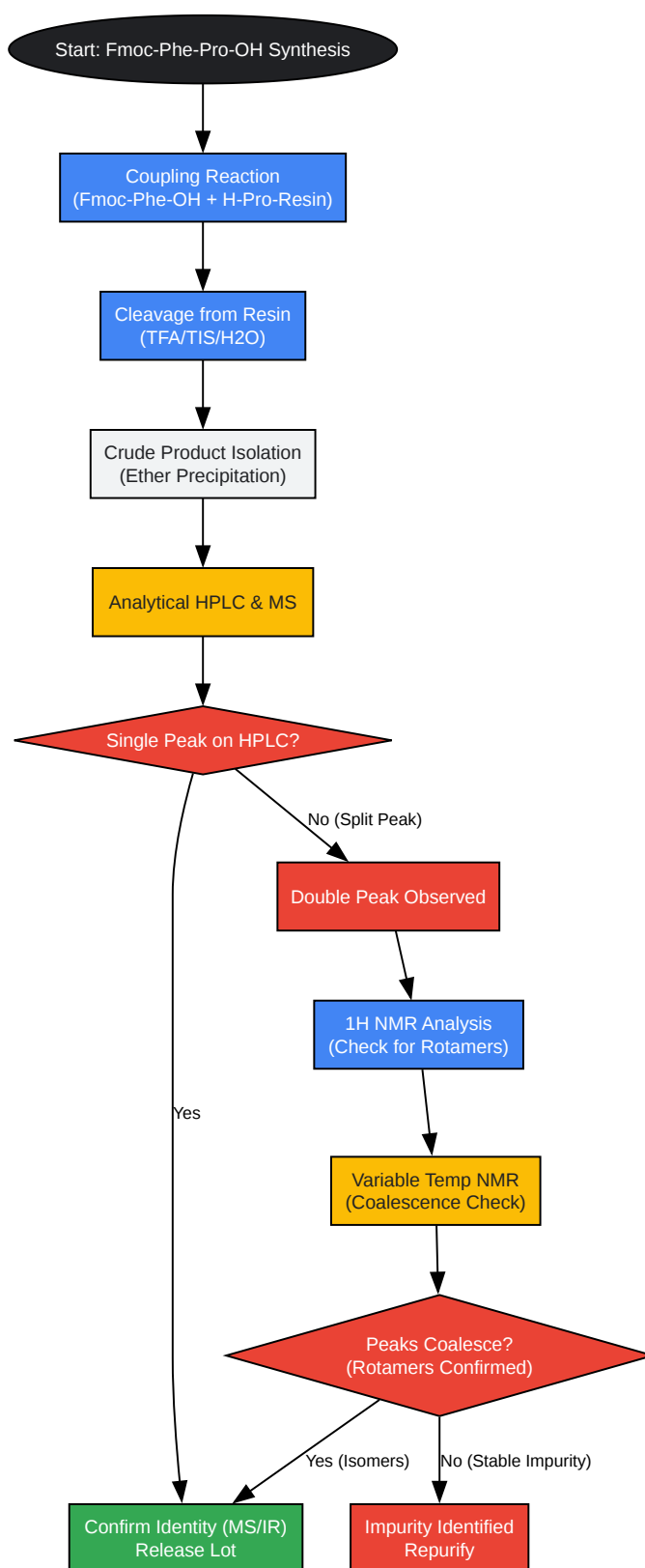
NMR Sample Preparation Workflow

To ensure high-resolution data without aggregation artifacts:

- Solvent Choice: Use DMSO-d₆ (99.9% D) for best solubility.[1][3] CDCl₃ can be used but may result in broader peaks due to aggregation.
- Concentration: Dissolve 5–10 mg of **Fmoc-Phe-Pro-OH** in 0.6 mL solvent.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
- Shimming: Allow the sample to equilibrate in the magnet for 5 minutes before shimming to minimize convection currents.

Synthesis & Quality Control Workflow

The following diagram illustrates the logical flow from synthesis to validation, highlighting the critical decision points regarding isomerism.

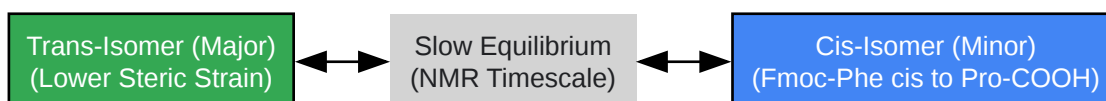


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Caption: Workflow for the synthesis and spectroscopic validation of **Fmoc-Phe-Pro-OH**, emphasizing the critical step of distinguishing cis/trans rotamers from impurities.

Isomerism Mechanism

Understanding the rotameric equilibrium is essential for interpreting the NMR spectrum correctly.



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Caption: Equilibrium between Trans (major) and Cis (minor) conformers of the Phe-Pro peptide bond, responsible for signal splitting in NMR.[1][3]

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